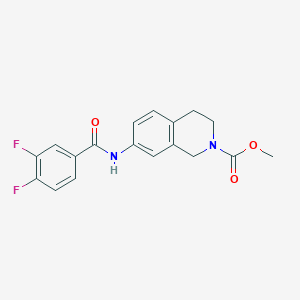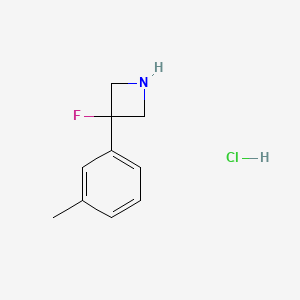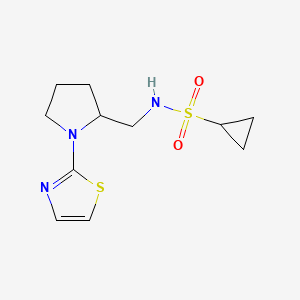
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .科学的研究の応用
Analgesic and Anti-inflammatory Uses
Compounds featuring thiazole rings have shown significant analgesic and anti-inflammatory activities. This suggests that our compound could be developed as a potential pain reliever and anti-inflammatory agent, offering an alternative to traditional drugs with lesser side effects .
Antimicrobial and Antifungal Effects
The thiazole moiety is found in many biologically active compounds with antimicrobial and antifungal effects, such as sulfathiazole and Abafungin. The compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of infectious diseases .
Antiviral and Antiretroviral Research
Thiazole derivatives are also present in antiviral and antiretroviral drugs like Ritonavir. Research into the antiviral applications of this compound could lead to new treatments for viral infections, including HIV, by inhibiting key viral enzymes or replication processes .
Antitumor and Cytotoxicity Studies
The compound’s thiazole component is associated with antitumor and cytotoxic activities. It could be investigated for its potential to act as a chemotherapeutic agent, targeting cancer cells while minimizing harm to healthy cells. This application is particularly relevant in the search for more effective and less toxic cancer treatments .
Neuroprotective Potential
Given the neuroprotective capabilities of thiazole derivatives, the compound could be studied for its potential to protect neuronal cells against damage. This application is vital for developing treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Cardiovascular Research
Thiazoles have been linked to antihypertensive and antithrombotic activities. This compound could be valuable in cardiovascular research, particularly in the development of new drugs to manage hypertension and prevent thrombosis .
Enzyme Inhibition Studies
The compound could serve as an inhibitor for various enzymes, such as bacterial DNA gyrase B, which is crucial for bacterial DNA replication. This application has implications for the development of new antibiotics that target drug-resistant bacterial strains .
将来の方向性
作用機序
Target of Action
Compounds with a similar structure, such as those containing a thiazole ring, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole-based compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Thiazole-based compounds are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole-based compounds have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action of thiazole-based compounds .
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c15-18(16,10-3-4-10)13-8-9-2-1-6-14(9)11-12-5-7-17-11/h5,7,9-10,13H,1-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQYYGZMMWIMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2970019.png)
![diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2970020.png)

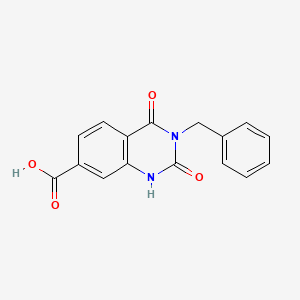


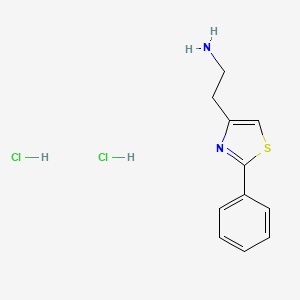
![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)
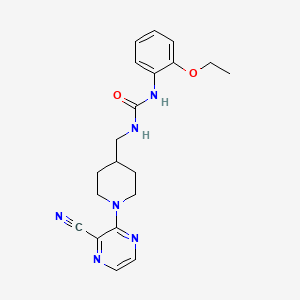
![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)
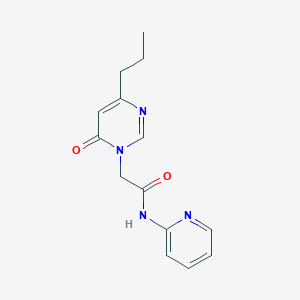
![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)
